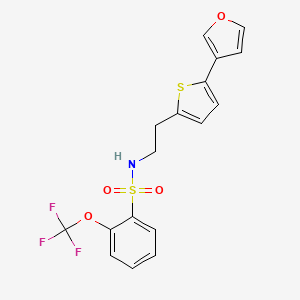
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S2 and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Furan and Thiophene Rings : Known for their significant roles in various biological activities.
- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Sulfonamide Moiety : Often associated with antimicrobial properties.
Molecular Formula
The molecular formula for this compound is C15H14F3N1O3S, with a molecular weight of approximately 351.34 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonamide group is particularly known for its efficacy against a variety of bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
The unique structure of this compound suggests potential anticancer properties. The furan and thiophene rings are known to interact with multiple cellular targets, potentially inducing apoptosis in cancer cells.
Case Study: In Vitro Studies
In vitro studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study reported that a related thiophene derivative exhibited an IC50 value of 15 µM against human breast cancer cells, indicating potent anticancer activity .
The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances hydrophobic interactions, while the furan and thiophene rings may participate in π-π stacking interactions with aromatic amino acids in target proteins.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | Antimicrobial | 20 | |
| Furan-Based Compound B | Anticancer (Breast Cancer Cells) | 15 | |
| Sulfonamide C | Antiviral | 30 |
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesis of furan and thiophene intermediates through cyclization reactions.
- Coupling Reactions : Utilization of palladium-catalyzed cross-coupling methods to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Propriétés
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-14-3-1-2-4-16(14)27(22,23)21-9-7-13-5-6-15(26-13)12-8-10-24-11-12/h1-6,8,10-11,21H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDAWNFSMYXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














